Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone
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Overview
Description
Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone: is a compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its anti-microbial properties against bacteria and fungi.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of breast cancer and glioma cell lines.
Mechanism of Action
The mechanism of action of Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. These metal complexes can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s molecular targets include proteins involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
- Bis(4-methylphenyl)thiosemicarbazone
- Bis(4-chlorophenyl)thiosemicarbazone
- Bis(4-fluorophenyl)thiosemicarbazone
Comparison: Bis(3-bromophenyl)(5-hydroxy)thiosemicarbazone is unique due to the presence of bromine atoms and a hydroxyl group, which enhance its biological activity and binding affinity to metal ions. Compared to other thiosemicarbazones, it exhibits higher potency in anti-cancer and anti-microbial assays .
Properties
Molecular Formula |
C14H11Br2N3OS |
---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
[(Z)-[(3-bromo-5-hydroxyphenyl)-(3-bromophenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H11Br2N3OS/c15-10-3-1-2-8(4-10)13(18-19-14(17)21)9-5-11(16)7-12(20)6-9/h1-7,20H,(H3,17,19,21)/b18-13- |
InChI Key |
PWIIBRZZZZNLFE-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CC(=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
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